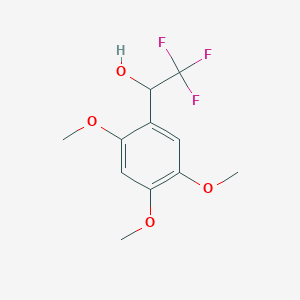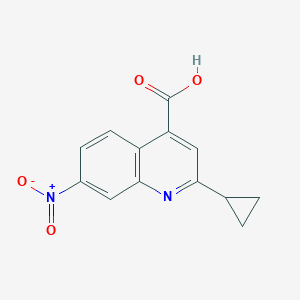![molecular formula C14H17IN2O6 B13710536 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid CAS No. 10463-29-3](/img/structure/B13710536.png)
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid is a chemical compound with the molecular formula C14H17IN2O6 and a molecular weight of 436.1991 g/mol . This compound is characterized by the presence of a hydroxy group, an iodine atom, and a nitro group on a phenyl ring, which is connected to a hexanoic acid moiety through an acetamido linkage .
Méthodes De Préparation
The synthesis of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves multiple steps, typically starting with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. The acetamido linkage is formed through an acylation reaction, and the final product is obtained by coupling the acetamido intermediate with hexanoic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as thiols or amines . Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives .
Applications De Recherche Scientifique
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving iodine and nitro groups.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid include:
- 6-[2-(4-Hydroxy-3-bromo-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-chloro-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-fluoro-5-nitrophenyl)acetamido]hexanoic acid
These compounds share similar structures but differ in the halogen atom present on the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to other halogens, potentially leading to different biological activities and properties .
Propriétés
Numéro CAS |
10463-29-3 |
|---|---|
Formule moléculaire |
C14H17IN2O6 |
Poids moléculaire |
436.20 g/mol |
Nom IUPAC |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20) |
Clé InChI |
LKGGMBQFWIIXJM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)


![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)



![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)





